4-(3-Aminophenoxy)butanenitrile
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Overview
Description
Preparation Methods
The synthesis of 4-(3-Aminophenoxy)butanenitrile typically involves a multi-step process. One common method includes the reaction of 3-aminophenol with 4-bromobutanenitrile under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
4-(3-Aminophenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
4-(3-Aminophenoxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenoxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(3-Aminophenoxy)butanenitrile can be compared to other similar compounds, such as:
4-(4-Aminophenoxy)butanenitrile: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
4-(3-Aminophenoxy)butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research .
Properties
IUPAC Name |
4-(3-aminophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCURMYBAXCTAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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